Cas no 2248413-75-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-6520510
- 2248413-75-2
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
-
- インチ: 1S/C19H13ClN2O5/c20-12-5-7-13(8-6-12)21-10-11(9-16(21)23)19(26)27-22-17(24)14-3-1-2-4-15(14)18(22)25/h1-8,11H,9-10H2
- InChIKey: XQXRVWITHMBZPG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C(CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C1)=O
計算された属性
- 精确分子量: 384.0512992g/mol
- 同位素质量: 384.0512992g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 637
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84Ų
- XLogP3: 2.3
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6520510-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
2248413-75-2 | 95.0% | 10.0g |
$978.0 | 2025-03-14 | |
Enamine | EN300-6520510-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
2248413-75-2 | 95.0% | 0.1g |
$200.0 | 2025-03-14 | |
Enamine | EN300-6520510-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
2248413-75-2 | 95.0% | 0.5g |
$219.0 | 2025-03-14 | |
Enamine | EN300-6520510-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
2248413-75-2 | 95.0% | 5.0g |
$660.0 | 2025-03-14 | |
Enamine | EN300-6520510-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
2248413-75-2 | 95.0% | 1.0g |
$228.0 | 2025-03-14 | |
Enamine | EN300-6520510-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
2248413-75-2 | 95.0% | 0.25g |
$209.0 | 2025-03-14 | |
Enamine | EN300-6520510-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
2248413-75-2 | 95.0% | 2.5g |
$446.0 | 2025-03-14 | |
Enamine | EN300-6520510-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
2248413-75-2 | 95.0% | 0.05g |
$191.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylateに関する追加情報
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate: A Comprehensive Overview
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with the CAS registry number 2248413-75-2. This compound belongs to the class of isoindoles and is characterized by its unique structural features, which include a 1,3-dioxo isoindole moiety and a substituted pyrrolidine ring. The compound's structure is further defined by the presence of a 4-chlorophenyl group and a carboxylate functional group, making it a versatile molecule with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
The molecular formula of this compound is C19H15ClN2O4, and its molecular weight is approximately 406.8 g/mol. The compound exhibits a melting point of around 150°C and is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane and acetonitrile. These physical properties make it suitable for use in various synthetic reactions and purification processes.
Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antibiotics and antiviral agents. The isoindole moiety in the molecule has been shown to exhibit significant antibacterial activity against Gram-positive bacteria, while the pyrrolidine ring contributes to its stability and bioavailability.
In terms of synthesis, this compound can be prepared via a multi-step process involving the condensation of an appropriate isoindole derivative with a substituted pyrrolidine carboxylic acid. The reaction conditions typically involve the use of coupling agents such as EDCI or DCC in the presence of a base like N-methylmorpholine. The optimization of these reaction conditions has been a focus of recent research efforts to improve yield and purity.
The compound's structure also lends itself to further functionalization, enabling the incorporation of additional substituents to enhance its biological activity or modify its physical properties. For example, researchers have explored the substitution of the 4-chlorophenyl group with other aromatic groups to study their impact on the molecule's pharmacokinetic profile.
In addition to its potential in drug discovery, this compound has also been investigated for its applications in materials science. Its rigid structure and conjugated system make it a promising candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent studies have demonstrated that films prepared from this compound exhibit excellent charge transport properties, making them suitable for use in high-performance electronic devices.
The safety profile of this compound has also been a subject of recent research. Studies have shown that it exhibits low toxicity in vitro and in vivo models, with no significant adverse effects observed at therapeutic concentrations. However, further investigations are required to fully understand its long-term effects and potential for bioaccumulation.
In conclusion, 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (CAS No: 2248413-75-2) is a versatile compound with promising applications in various fields. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool for researchers in drug discovery and materials science. Continued research into its properties and applications is expected to unlock further potential for this intriguing molecule.
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